- New process for synthesis of imidazole derivatives, European Journal of Medicinal Chemistry, 1974, 9(6), 602-6
Cas no 930-62-1 (2,4-Dimethylimidazole)
2,4-Dimethylimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dimethylimidazole
- 1H-Imidazole,2,4-dimethyl
- 2,4-dimethyl
- 2,4-Dimethyl-1(3)H-imidazol
- 2,4-dimethyl-1(3)H-imidazole
- 2,4-dimethyl-1H-imidazole
- 2,4-Dimethylimidazol
- 2,4-dimethyl-imidazole
- 2,5-Dimethyl-1H-imidazole
- 2-methyl-4-methylimidazole
- 1H-Imidazole,2,4-dimethyl- (9CI)
- Imidazole, 2,4(or 2,5)-dimethyl- (6CI,7CI)
- Imidazole,2,4-dimethyl- (8CI)
- 2,5-Dimethylimidazole
- NSC 13192
- 1H-Imidazole, 2,4-dimethyl- (9CI)
- 2,5-Dimethyl-1H-imidazole (ACI)
- Imidazole, 2,4(or 2,5)-dimethyl- (6CI, 7CI)
- Imidazole, 2,4-dimethyl- (8CI)
- W-100258
- AKOS015905574
- CS-W013729
- DTXSID40239236
- NSC13192
- FT-0610177
- MFCD00022365
- EINECS 213-221-4
- 1H-Imidazole,4-dimethyl-
- EN300-25771
- 2,4-dimethyl imidazole
- NSC-13192
- Imidazole,4-dimethyl-
- AC-907/25014081
- 1H-Imidazole, 2,4-dimethyl-
- AKOS000121130
- 930-62-1
- PS-9343
- 2,4 dimethyl imidazole
- 2,5-dimethyl imidazole
- NS00020241
- A844433
- Z217301646
- Imidazole, 2,4-dimethyl-
- InChI=1/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7
- T0MIX7SJ2E
- UNII-T0MIX7SJ2E
- AM20120338
- 2,4-Dimethyl-1H-imidazole #
- 2,4-dimethyl-3H-imidazole
- ALBB-028805
- DB-013975
- DTXCID60161727
- STL373495
- BBL027875
-
- MDL: MFCD00022365
- Inchi: 1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
- InChI Key: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
- SMILES: N1=C(C)NC(C)=C1
- BRN: 1639
Computed Properties
- Exact Mass: 96.06870
- Monoisotopic Mass: 96.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 63.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
Experimental Properties
- Color/Form: White crystals
- Density: 0.9678 (rough estimate)
- Melting Point: 85-87 ºC
- Boiling Point: 266 ºC (733 mmHg)
- Flash Point: 266°C/733mm
- Refractive Index: 1.5000 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 28.68000
- LogP: 1.02650
- pka: 8.36(at 25℃)
- Solubility: Not determined
2,4-Dimethylimidazole Security Information
- Hazard Statement: H302-H314
- Hazardous Material transportation number:3263
- Hazard Category Code: R22;R34
- Safety Instruction: S45-S36/37/39-S26
- RTECS:NI4839712
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:Ⅲ
- Packing Group:I; II; III
- Risk Phrases:R22; R34
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2,4-Dimethylimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethylimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139451-100g |
2,4-Dimethylimidazole |
930-62-1 | ≥95% | 100g |
¥389.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139451-25g |
2,4-Dimethylimidazole |
930-62-1 | ≥95% | 25g |
¥116.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139451-500g |
2,4-Dimethylimidazole |
930-62-1 | ≥95% | 500g |
¥1599.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139451-5g |
2,4-Dimethylimidazole |
930-62-1 | ≥95% | 5g |
¥31.90 | 2023-09-03 | |
| Alichem | A069003343-100g |
2,4-Dimethylimidazole |
930-62-1 | 98% | 100g |
$328.00 | 2023-08-31 | |
| Fluorochem | 078094-1g |
2,4-Dimethylimidazole |
930-62-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078094-10g |
2,4-Dimethylimidazole |
930-62-1 | 97% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078094-25g |
2,4-Dimethylimidazole |
930-62-1 | 97% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 078094-100g |
2,4-Dimethylimidazole |
930-62-1 | 97% | 100g |
£72.00 | 2022-03-01 | |
| Fluorochem | 078094-500g |
2,4-Dimethylimidazole |
930-62-1 | 97% | 500g |
£266.00 | 2022-03-01 |
2,4-Dimethylimidazole Production Method
Production Method 1
Production Method 2
- A new synthesis of imidazoles, Journal of the Chemical Society, 1982, (13), 714-15
Production Method 3
Production Method 4
- Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/C, Tetrahedron Letters, 2015, 56(21), 2688-2690
Production Method 5
- Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base, Journal of the Chemical Society, 1980, (7), 1431-5
Production Method 6
Production Method 7
- An approach to the cyclopeptide alkaloids (phencyclopeptines) via heterocyclic diamide/dipeptide equivalents. Preparation and N-alkylation studies of 2,4(5)-disubstituted imidazoles, Journal of Organic Chemistry, 1983, 48(21), 3745-50
Production Method 8
Production Method 9
- Imidazoles by reaction of acetalated α-dicarbonyl compounds with ammonia and/or ammonium salts and aldehydes, Federal Republic of Germany, , ,
Production Method 10
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,
Production Method 11
- Reaction of nitrosonium fluoborate with olefins in nitrile media. Two-step synthesis of imidazoles from olefins, Tetrahedron Letters, 1971, (24), 2205-8
Production Method 12
- Synthesis of imidazoles from alkenes, Journal of the Chemical Society, 1984, (8), 1933-41
Production Method 13
Production Method 14
- Preparation method of neutron shielding material based on metal boron-imidazole framework, China, , ,
Production Method 15
Production Method 16
Production Method 17
- Synthesis of some alkyl- and arylimidazoles, Journal of Heterocyclic Chemistry, 1983, 20(5), 1277-81
Production Method 18
- Manufacture of stable 2-ethyl-4-methylimidazole compositions, Japan, , ,
Production Method 19
- Method for the preparation of imidazoles by dehydrogenation of imidazolines, United States, , ,
Production Method 20
- Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia, Japan, , ,
2,4-Dimethylimidazole Raw materials
- Propargylamine
- 1,2-Diaminopropane
- Pyruvaldehyde
- 1H-Imidazole,4,5-dihydro-2,5-dimethyl-
- Pyrazine, 3-azido-2,5-dimethyl-
- 1H-Imidazole, 2,4-dimethyl-1-(phenylmethyl)-
- Ethanimidic acid, ethylester
- Acetoxyacetone
- 5-Methyl-1-(1-propen-1-yl)-1H-tetrazole
2,4-Dimethylimidazole Preparation Products
2,4-Dimethylimidazole Suppliers
2,4-Dimethylimidazole Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2,4-Dimethylimidazole
Comprehensive Overview of 2,4-Dimethylimidazole (CAS No. 930-62-1): Properties, Applications, and Industry Insights
2,4-Dimethylimidazole (CAS No. 930-62-1) is a versatile organic compound belonging to the imidazole derivatives family. This white to light yellow crystalline powder has garnered significant attention in industrial and research applications due to its unique chemical properties. With a molecular formula of C5H8N2 and a molar mass of 96.13 g/mol, it serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's heterocyclic structure and dual nitrogen atoms make it particularly valuable for coordination chemistry and catalysis.
In recent years, 2,4-Dimethylimidazole has become a focal point in green chemistry discussions, aligning with global trends toward sustainable synthesis. Researchers highlight its role in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), addressing frequent search queries like "imidazole-based porous materials" or "nitrogen-rich ligands for catalysis." Its thermal stability (melting point: 136–140°C) and solubility profile (soluble in ethanol, acetone, and hot water) further expand its utility in high-performance polymers and electronic materials.
The pharmaceutical industry leverages CAS 930-62-1 as a building block for drug discovery, particularly in developing kinase inhibitors and antifungal agents. This aligns with trending searches such as "imidazole medicinal chemistry" or "small molecule APIs." Analytical techniques like HPLC (purity >98%) and NMR spectroscopy ensure quality control, while regulatory compliance with REACH and FDA guidelines meets industry standards. Notably, its low acute toxicity (LD50 >2000 mg/kg orally in rats) supports safer handling compared to traditional heterocycles.
Emerging applications in energy storage have propelled 2,4-Dimethylimidazole into battery research, answering queries about "organic electrolyte additives" or "lithium-ion battery stabilizers." Its electron-donating methyl groups enhance electrochemical stability, while the imidazole ring facilitates proton conduction in fuel cell membranes. Manufacturers now optimize synthesis routes—such as the Debus-Radziszewski reaction—to improve yield (>85%) and reduce byproducts, reflecting the industry's shift toward atom economy principles.
From a commercial perspective, 930-62-1 suppliers emphasize custom synthesis services and bulk pricing, addressing procurement-related searches. The compound's compatibility with microwave-assisted synthesis (reducing reaction times by 60%) and flow chemistry setups demonstrates innovation in production scalability. Quality certifications like ISO 9001 and GMP ensure consistency for high-value applications such as OLED materials and photoinitiators in UV-curable coatings.
Environmental considerations drive research into biodegradable imidazole derivatives, with 2,4-Dimethylimidazole serving as a model compound. Recent studies explore its photocatalytic degradation pathways and ecotoxicity profiles, responding to concerns about "persistent organic pollutants." The compound's low bioaccumulation potential (logPow: 0.89) and hydrolysis stability (pH 4–9) position it favorably against conventional alternatives in green solvent formulations.
Looking ahead, 2,4-Dimethylimidazole continues to inspire cross-disciplinary innovation. From corrosion inhibitors in automotive fluids to ligand design for homogeneous catalysis, its molecular adaptability meets evolving industrial demands. As analytical methods like LC-MS and X-ray crystallography provide deeper structural insights, this compound remains at the forefront of materials science and fine chemical development.
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